1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H12N4O/c1-6-9-7(10-12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
InChI Key |
RGGSNFVJBZMGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with piperazine under dehydrating conditions. This reaction can be facilitated by using reagents such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by cyclization with piperazine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit inflammatory mediators and modulate neurotransmitter activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine-Oxadiazole Motifs
The following table summarizes compounds structurally related to 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine:
Key Observations:
- Oxadiazole vs.
- Substituent Effects : Aryl substitutions (e.g., biphenyl in GR127935) enhance receptor selectivity. For example, GR127935's biphenyl group increases 5-HT1B/1D antagonism by 100-fold compared to simpler aryl analogs .
- Piperazine Modifications : N-Benzylation (e.g., mCPP) or dimethylation (e.g., SB-616234-A) modulates blood-brain barrier penetration and metabolic stability .
Pharmacological Activity Comparison
Serotonin Receptor Affinity
- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine: Limited direct data, but derivatives like GR127935 show nanomolar affinity (Ki = 0.3 nM for 5-HT1B) due to the oxadiazole’s hydrogen-bonding capacity .
- SB-616234-A : Exhibits >500-fold selectivity for 5-HT1B over 5-HT1D, attributed to its dimethylpiperazine and methoxyindole groups .
- L694247 : Binds 5-HT1F with moderate affinity (EC50 = 50 nM), highlighting the importance of indole-ethylamine motifs .
Kinase Inhibition
- Derivatives of 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine are intermediates in imidazo[4,5-b]pyridine-based kinase inhibitors, showing IC50 values <100 nM for Aurora kinases .
- Thiadiazole analogs () demonstrate weaker inhibition (IC50 >1 µM), emphasizing the oxadiazole’s superior electronic properties .
Reaction Insights:
Physicochemical Properties
| Compound | LogP | PSA (Ų) | Solubility | |
|---|---|---|---|---|
| 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine | N/A | N/A | Low (hydrophobic) | |
| GR127935 | 3.8 | 85 | Moderate (DMF-soluble) | |
| mCPP | 2.1 | 30 | High (aqueous) |
- The oxadiazole ring increases LogP compared to thiadiazole or triazole analogs, impacting bioavailability .
Biological Activity
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is a compound derived from the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anticonvulsant, antimicrobial, and neuroprotective activities.
Structure and Synthesis
The compound features a piperazine moiety linked to a 5-methyl-1,2,4-oxadiazole ring. The synthesis of such derivatives often involves the reaction of piperazine with various oxadiazole precursors. This structural configuration is pivotal for its biological activity.
Anticancer Activity
Compounds containing the oxadiazole ring have demonstrated significant anticancer properties across various studies. For instance:
- Cytotoxicity : A study reported that derivatives of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine exhibited cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.5 |
| MCF-7 | 12.3 |
| SW116 | 10.7 |
| HepG2 | 9.0 |
- Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties:
- In Vivo Studies : In a study using the maximal electroshock seizure (MES) model in Wistar rats, several derivatives showed significant anticonvulsant activity comparable to phenytoin without notable neurotoxicity .
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| 8d | 100 | 85 |
| 8e | 100 | 90 |
| Phenytoin | 25 | 95 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely reported:
- Broad-Spectrum Activity : Compounds have shown efficacy against various bacterial strains and fungi. For example, derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
Case Studies
Several studies have focused on specific derivatives of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine:
- Anticancer Study : A derivative was tested against a panel of twelve human tumor cell lines, revealing high selectivity for renal cancer cells with an IC50 value as low as 1.143 µM .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects against tauopathies such as Alzheimer’s disease due to the inhibition of O-GlcNAcase .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
